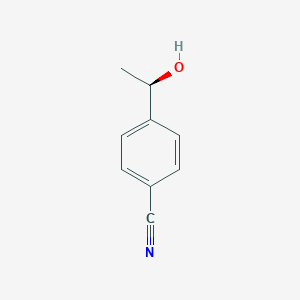

(R)-4-(1-hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOODMMBMCKV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292377 | |

| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-69-6 | |

| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-1-hydroxyethyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthetic History of Chiral Benzonitrile Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral benzonitrile alcohols, particularly cyanohydrins like mandelonitrile, represent a class of highly valuable and versatile building blocks in modern organic synthesis. Their unique bifunctional nature, possessing both a hydroxyl and a nitrile group attached to a stereogenic center, allows for diverse downstream transformations into essential chiral molecules such as α-hydroxy acids, α-amino alcohols, and other key pharmaceutical intermediates. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing these compounds in enantiomerically pure forms. We will delve into the progression from early enzymatic resolutions to the development of sophisticated asymmetric catalytic systems, including biocatalysis with hydroxynitrile lyases and transition-metal-catalyzed asymmetric reductions. The causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of different synthetic strategies are presented to offer field-proven insights for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Chiral Benzonitrile Alcohols

The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Chiral benzonitrile alcohols serve as pivotal intermediates due to the synthetic versatility of the cyanohydrin moiety.[3] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric feature.

A prime example is (R)-mandelonitrile, which is a direct precursor to (R)-mandelic acid, an important chiral resolving agent and a building block for pharmaceuticals like semi-synthetic penicillins and the antiplatelet drug Clopidogrel.[4][5] The ability to synthesize these molecules with high enantiomeric purity is, therefore, a critical objective in synthetic chemistry. This guide traces the journey of their synthesis from its origins to the state-of-the-art methods employed today.

Early Discoveries and the Dawn of Asymmetric Synthesis

The first asymmetric synthesis of a cyanohydrin was reported by Rosenthaler in 1908, who utilized an enzyme preparation from almonds (emulsin) to catalyze the addition of hydrogen cyanide to benzaldehyde, yielding (R)-mandelonitrile.[6] This seminal work not only marked the discovery of hydroxynitrile lyase (HNL) activity but also represented one of the earliest examples of biocatalysis in asymmetric synthesis. For decades, enzymatic methods remained the most reliable way to access enantiomerically enriched cyanohydrins, as traditional chemical synthesis invariably produced racemic mixtures.[1][4]

The challenge for chemists was to develop non-enzymatic, catalyst-controlled methods that could rival the selectivity of nature's catalysts. This pursuit drove the development of asymmetric catalysis, a field that would eventually win the Nobel Prize in Chemistry in 2001.[6]

The Evolution of Asymmetric Synthetic Strategies

The modern era of chiral benzonitrile alcohol synthesis is dominated by catalytic asymmetric methods. These strategies can be broadly categorized into two main approaches: the asymmetric addition of a cyanide source to an aldehyde (cyanohydrin formation) and the asymmetric reduction of a pre-formed α-ketonitrile (benzoylformonitrile).

3.1 Biocatalysis: Harnessing the Power of Hydroxynitrile Lyases (HNLs)

Biocatalysis using HNLs remains a highly effective and green method for producing chiral cyanohydrins, particularly (R)-mandelonitrile.[1][7] These enzymes operate under mild conditions (room temperature, aqueous media) and exhibit exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[1][8]

Causality of Method Choice: The primary advantage of HNLs is their exquisite ability to differentiate between the two enantiotopic faces of the aldehyde carbonyl group. The enzyme's chiral active site binds the substrate in a specific orientation, allowing the cyanide nucleophile to attack from only one direction. This method is favored for its sustainability, high selectivity, and operational simplicity, making it suitable for industrial-scale production.[7]

HNL-Catalyzed Synthesis Workflow.

Experimental Protocol: Enzymatic Synthesis of (R)-mandelonitrile [2][4]

-

Preparation: In a temperature-controlled reaction vessel, prepare a two-phase system consisting of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.0) and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Enzyme Addition: Add the immobilized (R)-hydroxynitrile lyase (e.g., from Prunus amygdalus, PaHNL) to the reaction mixture. Immobilization on a solid support like Celite facilitates catalyst recovery and reuse.[8]

-

Substrate Addition: Dissolve benzaldehyde in the organic solvent and add it to the vessel.

-

Cyanide Addition: Slowly add a solution of the cyanide source (e.g., KCN dissolved in the aqueous buffer, or HCN in the organic solvent) to the stirring mixture. A slight excess (1.5-2.0 equivalents) is typically used. The slow addition maintains a low concentration of free cyanide, preventing enzyme inhibition.

-

Reaction Monitoring: Monitor the reaction progress by periodically analyzing aliquots of the organic phase via chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of the product.

-

Work-up: Upon completion, stop the agitation and separate the organic phase. The immobilized enzyme can be recovered by filtration.

-

Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile, which can be further purified if necessary.[2]

3.2 Asymmetric Transfer Hydrogenation (ATH) of α-Ketonitriles

An alternative and powerful strategy involves the asymmetric reduction of a prochiral ketone. For benzonitrile alcohols, this entails the reduction of benzoylformonitrile (α-ketobenzonitrile). Asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simple method for this transformation.[9]

Causality of Method Choice: ATH, pioneered by Noyori and others, utilizes catalysts that operate via a "metal-ligand bifunctional" mechanism.[10][11] These catalysts, typically ruthenium(II) or rhodium(III) complexes with chiral diamine ligands, facilitate the transfer of a hydride from a hydrogen donor (like isopropanol or formic acid) to the ketone.[12][13] The chiral ligand creates a highly organized transition state, forcing the hydride to add to one specific face of the carbonyl, thus inducing high enantioselectivity. This method is highly valued for its broad substrate scope, excellent enantioselectivity, and avoidance of high-pressure hydrogen gas.[9]

Simplified Noyori-type ATH Cycle.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Benzoylformonitrile

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction flask with the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru(II)) (0.1-1 mol%).

-

Reaction Setup: Outside the glovebox, add the substrate, benzoylformonitrile (1.0 equivalent), to the flask.

-

Solvent/H-Donor: Add the hydrogen source, which often doubles as the solvent, such as a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) or isopropanol with a base (e.g., KOH).

-

Reaction Execution: Stir the mixture at the designated temperature (e.g., 25-40 °C) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Track the reaction's progress using TLC or GC analysis until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.

3.3 Comparison of Synthetic Methodologies

The choice between biocatalytic and transition-metal-catalyzed routes depends on factors like substrate scope, desired enantiomer, scale, and cost.

| Parameter | Biocatalysis (HNL) | Asymmetric Transfer Hydrogenation (ATH) |

| Substrate | Aldehydes | Ketones (α-Ketonitriles) |

| Selectivity (ee%) | Often >99%[1][8] | Typically 90-99%[10][13] |

| Conditions | Mild (pH 4-7, 5-30°C), Aqueous[1] | Mild (-20 to 40°C), Organic Solvents |

| Catalyst | Enzyme (Protein) | Transition Metal Complex (Ru, Rh, Ir)[12][13] |

| Advantages | "Green" process, high selectivity, biodegradable catalyst | Broad substrate scope, predictable stereochemistry, well-studied mechanism |

| Disadvantages | Limited to (R)- or (S)-HNL availability, potential substrate inhibition | Catalyst cost, potential metal contamination in product |

Applications in Drug Development

The chiral benzonitrile alcohols synthesized via these methods are not typically the final active pharmaceutical ingredient (API). Instead, they are crucial chiral building blocks that are elaborated into more complex molecules.

Role as a Key Chiral Intermediate.

As mentioned, (R)-2-chloromandelic acid, derived from the corresponding chiral cyanohydrin, is a key intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel.[4][5] The stereocenter established in the initial cyanohydrin formation is carried through the synthetic sequence to the final drug molecule, where it is essential for its biological activity.

Conclusion and Future Outlook

The journey to synthesize chiral benzonitrile alcohols efficiently and selectively mirrors the broader evolution of asymmetric synthesis. From the early harnessing of natural enzymes to the rational design of sophisticated transition-metal catalysts, the field has made remarkable strides. Biocatalysis with HNLs offers a green and highly selective route, while methods like ATH provide generality and predictable control over a wider range of substrates.

Future research will likely focus on expanding the substrate scope of both enzymatic and metallic catalysts, developing more sustainable and economical catalytic systems (e.g., using earth-abundant metals like iron), and integrating these synthetic steps into continuous flow processes for more efficient and safer manufacturing.[8][14] The continued development of these methodologies will ensure that chiral benzonitrile alcohols remain readily accessible and highly valuable building blocks for the creation of new medicines and materials.

References

-

Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. Trends in Biotechnology, 18(6), 252-6. [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. [Link]

-

Li, Z., et al. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis. [Link]

-

Gladiali, S., & Alberico, E. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 160-167. [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. ResearchGate. [Link]

-

Lundgren, S. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]

-

Nag, A. (Ed.). (2022). Mandelonitrile – Knowledge and References. Taylor & Francis. [Link]

-

Various Authors. (n.d.). Synthesis and elaboration of cyanohydrins. ResearchGate. [Link]

-

Huo, S., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(23), 7959-7967. [Link]

-

GtHNL-TV immobilised on Celite R-633. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Mandelonitrile. Wikipedia. [Link]

-

Ye, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 193. [Link]

-

Magdziarz, T. P., et al. (2005). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Journal of the American Chemical Society, 127(20), 7284-7285. [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor Chemistry and Biochemistry. [Link]

-

Minnaard, A. J. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

-

Boll, M., & Fuchs, G. (2008). Mechanism of enzymatic Birch reduction: stereochemical course and exchange reactions of benzoyl-CoA reductase. Journal of the American Chemical Society, 130(43), 14271-14279. [Link]

-

Wang, Y., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 10(36), 8373-8378. [Link]

-

Koch, J., & Fuchs, G. (1991). Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism. European Journal of Biochemistry, 202(2), 459-468. [Link]

-

Wu, X., et al. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Tetrahedron: Asymmetry, 21(11-12), 1497-1501. [Link]

-

Li, X., et al. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 140(40), 12852-12859. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. diva-portal.org [diva-portal.org]

- 7. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. sci-hub.box [sci-hub.box]

- 14. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of (R)-4-(1-hydroxyethyl)benzonitrile

Introduction

(R)-4-(1-hydroxyethyl)benzonitrile is a chiral aromatic compound incorporating both a hydroxyl and a nitrile functional group. Such structures are of significant interest in the pharmaceutical industry as versatile building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The stereochemistry of the secondary alcohol is often crucial for biological activity, making the enantiomerically pure (R)-isomer a valuable precursor.

In the journey of a drug candidate from laboratory to market, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical parameter that influences every stage of drug development, including synthesis, purification, formulation, and storage. Inadequate thermal stability can lead to degradation, resulting in loss of potency, formation of potentially toxic impurities, and unpredictable product performance. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition profile of (R)-4-(1-hydroxyethyl)benzonitrile, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-(1-hydroxyethyl)benzonitrile

A foundational understanding of the compound's basic properties is essential before embarking on a thermal analysis. The following table summarizes key physicochemical data for 4-(1-hydroxyethyl)benzonitrile, compiled from publicly available resources.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | 4-(1-hydroxyethyl)benzonitrile | [1] |

| CAS Number | 52067-35-3 | [1] |

Note: The (R)-enantiomer will have the same molecular formula and weight. Specific optical rotation data would be required for its unique characterization.

Hazard Identification

Safety is a primary consideration when handling any chemical compound. According to available safety data sheets, 4-(1-hydroxyethyl)benzonitrile is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin and serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn, and work should be conducted in a well-ventilated area.[2]

Thermal Analysis Methodologies

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive thermal stability assessment. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, the presence of volatiles (like water or residual solvents), and the overall thermal degradation profile.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered (R)-4-(1-hydroxyethyl)benzonitrile into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.

-

The following table presents a plausible TGA data profile for a pharmaceutical intermediate like (R)-4-(1-hydroxyethyl)benzonitrile.

| Parameter | Illustrative Value | Interpretation |

| Tonset (Nitrogen) | ~ 200 °C | The temperature at which significant thermal decomposition begins. |

| Mass Loss (30-150 °C) | < 0.5% | Indicates the absence of significant amounts of volatile solvents or water. |

| Major Decomposition Step | 200-350 °C | The primary temperature range over which the molecule degrades. |

| Residual Mass at 500 °C | < 5% | Suggests nearly complete decomposition into volatile products under these conditions. |

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and decomposition.[1] For pharmaceutical compounds, DSC is crucial for determining melting point, purity, and identifying potentially hazardous exothermic decompositions.[4]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow any evolved gases to escape, preventing pan rupture.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Maintain a constant nitrogen purge (20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic and exothermic peaks.

-

Determine the onset temperature and peak maximum of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

-

Identify any exothermic events that may indicate decomposition.

-

| Parameter | Illustrative Value | Interpretation |

| Melting Point (Tonset) | ~ 75-80 °C | The temperature at which the crystalline solid transitions to a liquid. A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHfus) | 20-30 kJ/mol | The energy required to melt the solid. |

| Decomposition Exotherm | Onset > 220 °C | An exothermic peak at higher temperatures, often overlapping with the TGA mass loss, indicates that the decomposition process releases energy. This is a critical safety consideration. |

Integrated Approach and Hyphenated Techniques

While TGA and DSC provide information on when a material degrades, they do not identify the decomposition products. For this, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. In these methods, the gases evolved during the TGA experiment are directly transferred to a spectrometer for real-time identification. This allows for a correlation between mass loss events and the chemical nature of the evolved species, providing crucial insights into the decomposition mechanism.

Experimental Workflow

The logical flow for a comprehensive thermal stability assessment is outlined below.

Caption: Workflow for Thermal Stability Assessment.

Plausible Decomposition Pathways

The thermal decomposition of (R)-4-(1-hydroxyethyl)benzonitrile is likely to be a complex process. Based on its functional groups, several degradation routes can be postulated. The secondary benzylic alcohol is a likely site for initial reactions.

-

Dehydration: Elimination of water to form 4-vinylbenzonitrile. This is a common pathway for alcohols at elevated temperatures.

-

Oxidation/Dehydrogenation: Loss of hydrogen to form 4-acetylbenzonitrile. This would be more prevalent in an oxidizing atmosphere but can occur at high temperatures even in an inert atmosphere through disproportionation reactions.

-

Fragmentation: At higher temperatures, cleavage of the ethyl group or fragmentation of the aromatic ring can occur, leading to the formation of smaller volatile molecules such as benzonitrile, acetonitrile, and various hydrocarbons. The nitrile group itself is relatively stable but can undergo hydrolysis or other reactions under harsh conditions, potentially leading to the formation of amides or carboxylic acids if water is present.

Caption: Plausible Thermal Decomposition Pathways.

Conclusion and Recommendations

A thorough evaluation of the thermal stability of (R)-4-(1-hydroxyethyl)benzonitrile is essential for its safe handling and successful application in pharmaceutical development. The combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust initial assessment of its decomposition temperature, melting behavior, and the energetic nature of its decomposition.

Based on the illustrative data, (R)-4-(1-hydroxyethyl)benzonitrile exhibits good thermal stability up to approximately 200 °C, which is suitable for most standard pharmaceutical processing steps such as drying, milling, and formulation. However, the presence of a significant decomposition exotherm necessitates caution during heating, as it indicates a potential for runaway reactions if the material is heated rapidly or in large quantities above its decomposition temperature. For a more complete understanding, especially for regulatory submissions, hyphenated techniques like TGA-MS are recommended to identify the specific byproducts of thermal decomposition. This information is critical for a comprehensive risk assessment and for the development of forced degradation studies.

References

-

Contract Pharma. (2022-01-31). Differential Scanning Calorimetry (DSC). [Link]

-

News-Medical.Net. (Date not available). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

-

American Pharmaceutical Review. (Date not available). Pharmaceutical Calorimeters. [Link]

-

PubChem. (Date not available). 4-(1-Hydroxyethyl)benzonitrile. [Link]

Sources

- 1. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-4-(1-hydroxyethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of molecules that has profound implications in pharmacology and drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. Therefore, the ability to isolate and characterize a single enantiomer is paramount. This guide provides a comprehensive technical overview of the chirality and optical rotation of (R)-4-(1-hydroxyethyl)benzonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will delve into the theoretical underpinnings of chirality and polarimetry, present a detailed protocol for determining the specific rotation of the (R)-enantiomer, and provide a systematic approach for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation and the determination of enantiomeric excess (e.e.). This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, analysis, and quality control of chiral molecules.

The Significance of Chirality in Drug Development

Chirality, derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image.[1] These mirror images are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can lead to significant variations in their pharmacological, toxicological, and metabolic profiles.[2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[2]

The tragic case of thalidomide serves as a stark reminder of the critical importance of chirality in drug development. While the (R)-enantiomer of thalidomide is an effective sedative, the (S)-enantiomer is a potent teratogen. This underscores the regulatory and scientific imperative to develop and market single-enantiomer drugs. Consequently, the precise determination of stereochemical purity is a critical aspect of pharmaceutical research and quality control.

(R)-4-(1-hydroxyethyl)benzonitrile: A Key Chiral Building Block

(R)-4-(1-hydroxyethyl)benzonitrile is a valuable chiral building block in the synthesis of a variety of biologically active molecules. The benzonitrile moiety itself is a versatile functional group found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] The chiral secondary alcohol in (R)-4-(1-hydroxyethyl)benzonitrile provides a key stereocenter for the construction of more complex chiral molecules.

Chemical Properties of 4-(1-hydroxyethyl)benzonitrile:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| CAS Number | 52067-35-3 |

Optical Rotation: A Macroscopic Manifestation of Chirality

Chiral molecules have the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[1] This rotation is measured using an instrument called a polarimeter. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light clockwise.

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light counterclockwise.

It is crucial to note that the R/S designation, which describes the absolute configuration of a chiral center, does not correlate with the direction of optical rotation (+/-).

The specific rotation ([α]) is a standardized measure of the optical rotation of a compound and is calculated using the following formula:

[α] = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

Experimental Protocol for Determining the Specific Rotation of (R)-4-(1-hydroxyethyl)benzonitrile

This protocol provides a step-by-step guide for the accurate measurement of the optical rotation of a sample of (R)-4-(1-hydroxyethyl)benzonitrile.

Instrumentation and Materials:

-

Polarimeter (e.g., equipped with a sodium D-line lamp, 589 nm)

-

Polarimeter cell (1 dm)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

(R)-4-(1-hydroxyethyl)benzonitrile sample

-

High-purity solvent (e.g., methanol, ethanol, or chloroform)

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

-

Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the chosen solvent. The reading should be zero.

-

-

Sample Preparation:

-

Accurately weigh a sample of (R)-4-(1-hydroxyethyl)benzonitrile (e.g., 100 mg).

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α). Take multiple readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

Calculate the concentration (c) of the solution in g/mL.

-

Use the formula [α] = α / (l * c) to calculate the specific rotation.

-

Report the specific rotation along with the solvent and temperature of the measurement (e.g., [α]²⁰D).

-

Caption: Workflow for determining specific rotation.

Chiral HPLC for the Determination of Enantiomeric Excess

While polarimetry can confirm the presence of a single enantiomer, it is not ideal for determining the enantiomeric purity of a mixture. For this, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram can then be used to calculate the enantiomeric excess (e.e.) .

e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100

Where:

-

[R] is the concentration or peak area of the (R)-enantiomer.

-

[S] is the concentration or peak area of the (S)-enantiomer.

Protocol for Chiral HPLC Method Development

Developing a robust chiral HPLC method requires a systematic approach to screen different columns and mobile phases.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

-

Racemic 4-(1-hydroxyethyl)benzonitrile standard

-

(R)-4-(1-hydroxyethyl)benzonitrile sample

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

-

Column and Mobile Phase Screening:

-

Begin with a polysaccharide-based chiral column, as they are effective for a wide range of compounds.

-

Screen different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Vary the ratio of the alcohol to optimize the separation.

-

For acidic or basic analytes, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.

-

-

Method Optimization:

-

Once a suitable column and mobile phase system have been identified, optimize the following parameters:

-

Flow rate: Adjust to achieve a balance between analysis time and resolution.

-

Column temperature: Can influence selectivity and peak shape.

-

Detection wavelength: Choose a wavelength where the analyte has strong UV absorbance. For 4-(1-hydroxyethyl)benzonitrile, a wavelength around 240 nm is a good starting point.

-

-

-

System Suitability and Validation:

-

Inject a solution of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

-

Inject a solution of the (R)-enantiomer to identify the corresponding peak in the chromatogram.

-

Perform method validation according to relevant guidelines to ensure the method is accurate, precise, and robust.

-

Caption: Chiral HPLC method development workflow.

Conclusion

The stereochemical purity of pharmaceutical compounds is a critical determinant of their safety and efficacy. (R)-4-(1-hydroxyethyl)benzonitrile is an important chiral intermediate, and the ability to accurately determine its optical rotation and enantiomeric excess is essential for its use in drug synthesis. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for the chiral analysis of this compound. By following the detailed protocols for polarimetry and chiral HPLC, researchers and scientists can ensure the quality and stereochemical integrity of (R)-4-(1-hydroxyethyl)benzonitrile, thereby contributing to the development of safer and more effective pharmaceuticals.

References

-

PubChem. 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 4-Hydroxybenzonitrile. [Link]

-

Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

- Chhabra, N., Aseri, M., & Padmanabhan, D. (2013). A review on chirality and its importance in drug designing. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 16-21.

-

PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]

-

NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. [Link]

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Acta Crystallographica Section E. 4-(1-Naphthyl)benzonitrile. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

PubChem. 4-[(1R)-1-hydroxy-1-phenylethyl]benzonitrile. National Center for Biotechnology Information. [Link]

-

Wikipedia. Optical rotation. [Link]

-

LibreTexts Chemistry. Chirality and Optical Activity. [Link]

Sources

- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- [webbook.nist.gov]

Theoretical Calculations of Molecular Orbitals for (R)-4-(1-hydroxyethyl)benzonitrile: A Whitepaper for Drug Development Professionals

<Technical Guide >

Authored by: Senior Application Scientist, Computational Chemistry Division

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of molecular orbitals for the chiral molecule (R)-4-(1-hydroxyethyl)benzonitrile. Molecular orbital theory is a cornerstone of modern drug discovery, offering profound insights into molecular structure, reactivity, and intermolecular interactions. This document details the rationale behind methodological choices, provides a step-by-step protocol for Density Functional Theory (DFT) calculations, and outlines the interpretation of key results, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. The methodologies presented are designed to be robust and reproducible, empowering researchers to apply these computational techniques to accelerate the design and development of novel therapeutics.

Introduction: The Significance of Molecular Orbital Analysis in Drug Design

(R)-4-(1-hydroxyethyl)benzonitrile is a chiral aromatic compound featuring a hydroxyl group and a nitrile group, both of which are common pharmacophores.[1] The stereochemistry at the benzylic carbon introduces chirality, a critical factor in drug-receptor interactions and overall pharmacological activity.[2] Understanding the electronic structure of such molecules at a quantum mechanical level is paramount for predicting their behavior.

Molecular orbitals (MOs) describe the wavefunction of an electron in a molecule and provide a map of electron density. The distribution and energy of these orbitals, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern a molecule's reactivity and electronic properties.[3][4]

-

HOMO: The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (i.e., its oxidation potential).[3] In drug design, this can relate to metabolic susceptibility or the formation of covalent bonds with a target.

-

LUMO: The innermost orbital devoid of electrons. Its energy level indicates the molecule's ability to accept electrons (i.e., its reduction potential).[3] This is crucial for understanding interactions with electron-rich biological targets.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability.[3][4] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[5]

By calculating and visualizing these orbitals, researchers can gain predictive insights into a molecule's electrophilic and nucleophilic sites, its potential for charge-transfer interactions, and its spectroscopic properties. This knowledge is invaluable for optimizing lead compounds, predicting metabolic pathways, and designing molecules with desired electronic characteristics.

Theoretical Foundation: Selecting the Right Computational Approach

The calculation of molecular orbitals requires solving the Schrödinger equation, which is impossible to do exactly for a multi-electron system.[6] Therefore, we must employ approximations. Density Functional Theory (DFT) has emerged as the method of choice for many applications in computational chemistry due to its excellent balance of accuracy and computational cost.[7]

The Cornerstone: Density Functional Theory (DFT)

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of its electron density.[6][8] This shifts the problem from calculating the complex many-electron wavefunction to calculating the much simpler electron density.

The total energy in DFT is decomposed into several terms, including kinetic energy, electron-nuclear potential energy, and electron-electron interaction energy.[6] The latter term is further broken down into a classical Coulomb repulsion (Hartree) term and the exchange-correlation term. The exact form of the exchange-correlation functional is unknown and must be approximated.

Causality in Method Selection: Functional and Basis Set

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules like (R)-4-(1-hydroxyethyl)benzonitrile, hybrid functionals often provide the best results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT.[9][10] It incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic behavior, particularly in aromatic and chiral systems.[11]

-

Basis Set: A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals.[12] The size and type of the basis set determine the flexibility and accuracy of the MO description.

-

Pople-style basis sets , such as 6-31G(d,p) , offer a robust starting point for molecules of this size.[13]

-

6-31G: This is a split-valence basis set, meaning it uses multiple basis functions to describe the valence electrons, which are most important for chemical bonding.[12] The core electrons are described by a single, more contracted function.

-

(d,p): These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms.[14] These functions allow for greater flexibility in the shape of the orbitals, which is crucial for accurately describing the anisotropic electron distribution in pi systems (the benzonitrile ring) and polar bonds (the C-O and C-N bonds).

-

-

The combination of B3LYP/6-31G(d,p) represents a reliable and computationally efficient level of theory for obtaining high-quality molecular orbitals for (R)-4-(1-hydroxyethyl)benzonitrile.[15]

Experimental Protocol: A Step-by-Step Guide to Calculation

This protocol outlines the workflow for performing a molecular orbital calculation using a common quantum chemistry software package like Gaussian or ORCA.[16][17][18][19] The general steps are transferable between platforms, though specific keywords may vary.

Step 1: Molecular Structure Generation and Pre-optimization

The starting point for any quantum chemical calculation is a three-dimensional structure of the molecule.

-

Build the Molecule: Use a molecular editor and visualization tool like Avogadro or GaussView to construct the 3D structure of (R)-4-(1-hydroxyethyl)benzonitrile.[20][21][22] Ensure the correct (R) stereochemistry at the chiral center.

-

Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94).[20] This step rapidly generates a reasonable starting geometry, which is crucial for the convergence of the more computationally expensive DFT optimization.

Step 2: DFT Geometry Optimization and Frequency Analysis

A high-quality molecular orbital analysis requires a structure that corresponds to a minimum on the potential energy surface.

-

Prepare the Input File: Create an input file for the quantum chemistry software. This text file specifies the calculation type, theoretical method, basis set, molecular charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state).[15] The atomic coordinates from the pre-optimized structure are included.

Example Gaussian Input File (.gjf or .com):

-

%chk: Specifies the name of the checkpoint file, which stores the results of the calculation, including the wavefunctions needed for orbital visualization.[23]

-

#p Opt Freq: These are keywords. Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).[15]

-

B3LYP/6-31G(d,p): Specifies the chosen functional and basis set.[15]

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1.[15]

-

-

Execute the Calculation: Run the calculation using the appropriate command for your software (e.g., g16 < inputfile.com > outputfile.log for Gaussian 16).[15]

-

Verify the Optimized Geometry: After the calculation completes, check the output file to ensure the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.

Step 3: Molecular Orbital Analysis and Visualization

With a validated optimized geometry, you can now analyze the molecular orbitals.

-

Extract Orbital Energies: The output file will contain a list of all molecular orbitals and their corresponding energy levels. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

-

Visualize the Orbitals: Use the checkpoint file (.chk) generated during the calculation with a visualization program like GaussView or Avogadro.[22][23] This software can generate and display surfaces of the molecular orbitals.

-

Load the checkpoint file.

-

Navigate to the molecular orbital editor.

-

Select the orbitals of interest (e.g., HOMO-2 to LUMO+2) and generate their surfaces.

-

Analyze the spatial distribution of each orbital. Note which atoms and functional groups contribute most significantly to the HOMO and LUMO.

-

Data Presentation and Interpretation

Quantitative Data Summary

Summarizing the key energetic data in a table allows for clear and concise reporting.

| Parameter | Value (Hartree) | Value (eV) |

| Energy of HOMO | Calculated Value | Calculated Value |

| Energy of LUMO | Calculated Value | Calculated Value |

| HOMO-LUMO Energy Gap | ΔE | ΔE |

(Note: 1 Hartree = 27.2114 eV. The values in this table would be populated from the calculation output file.)

Visualization of Key Workflows and Concepts

Diagrams are essential for illustrating the computational process and the theoretical concepts.

Caption: Computational workflow for molecular orbital analysis.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Interpreting the Results for (R)-4-(1-hydroxyethyl)benzonitrile

-

HOMO Analysis: It is anticipated that the HOMO will be primarily localized on the electron-rich aromatic ring. The specific atoms with the largest orbital coefficients will represent the most probable sites for electrophilic attack. The presence of the hydroxyl group, an electron-donating group, will likely increase the energy of the HOMO compared to unsubstituted benzonitrile.

-

LUMO Analysis: The LUMO is expected to have significant contributions from the nitrile group (C≡N) and the aromatic ring's π* anti-bonding orbitals. The nitrile group is strongly electron-withdrawing, creating an electron-deficient region. This indicates that nucleophilic attack is most likely to occur at the carbon atom of the nitrile or at specific positions on the ring.

-

Chirality's Influence: While the HOMO-LUMO energy gap itself is not typically expected to differ significantly between enantiomers, the spatial distribution of the orbitals in the chiral environment is critical.[24] The specific 3D shape of the HOMO and LUMO will dictate how the molecule docks into a chiral receptor site, influencing binding affinity and biological activity. Visualizing the orbitals in 3D is therefore essential for understanding stereospecific interactions.

Conclusion and Outlook

This guide has provided a rigorous and practical protocol for the theoretical calculation of molecular orbitals for (R)-4-(1-hydroxyethyl)benzonitrile using Density Functional Theory. By following the outlined steps—from initial structure generation to the final interpretation of orbital energies and surfaces—researchers can derive valuable, actionable insights into the molecule's electronic structure and reactivity profile.

The application of these computational methods is a powerful, cost-effective strategy to complement and guide experimental work in drug discovery.[2] It allows for the rapid screening of virtual compounds, the rationalization of structure-activity relationships (SAR), and the design of next-generation therapeutics with enhanced efficacy and safety profiles. The self-validating nature of the protocol, particularly the frequency analysis, ensures the trustworthiness of the obtained results, providing a solid foundation for subsequent research and development efforts.

References

-

Avogadro. (n.d.). Avogadro: An advanced molecule editor and visualizer. Avogadro Website. Retrieved from [Link]

-

University of Exeter. (n.d.). Density Functional Theory for Beginners. Retrieved from [Link]

- Pople, J. A., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from a source discussing Pople-style basis sets like 6-31G.

-

PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chemistry Reviews Letters, 8, 1080-1092.

-

PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

FACCTs. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]

- Pople, J. A., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations.

-

FACCTs. (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]

-

ResearchGate. (2016, August 22). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? Retrieved from [Link]

-

DB Infotech. (2026, January 1). How to set up ORCA 6 calculations - A Beginner's Guide. YouTube. Retrieved from [Link]

-

Gaussian, Inc. (2017, July 5). About Gaussian 16. Retrieved from [Link]

-

ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

Molecular Modeling Research Group. (2021, June 25). Avogadro + ORCA Tutorial: 6. Building Bio-molecules in Avogadro. YouTube. Retrieved from [Link]

- Jensen, F. (n.d.). Gaussian Basis Sets in Molecular Systems. A review on the principles of constructing basis sets.

- Li, T.-R., et al. (n.d.).

- Schlegel, H. B. (n.d.). Visualization of Molecular Orbitals using GaussView.

- Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12, 12107–12117.

- Marques, M. A. L., et al. (n.d.). A Tutorial on Density Functional Theory. In Lecture Notes in Physics.

- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.

- Oomens, J., et al. (2025). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry.

- DergiPark. (2025). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Der Pharma Chemica. (n.d.).

-

Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). HOMO/LUMO Interactions. Retrieved from [Link]

- Payne, M. C. (n.d.). An Introduction to Density Functional Theory. Imperial College London.

- Jin, Z., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry, 10, 1110240.

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

ResearchGate. (2023, November 24). Chiral HOMO-LUMO energy values? Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]

-

Advanced Science News. (2022, May 10). Unique insights afforded to us by computational chemistry. Retrieved from [Link]

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

- National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central.

-

PubChem. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]

- 3. ossila.com [ossila.com]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. Basis Sets Used in Molecular Orbital Calculations [schulz.chemie.uni-rostock.de]

- 15. medium.com [medium.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. ritme.com [ritme.com]

- 18. ORCA 5.0 tutorials [faccts.de]

- 19. ORCA 6.0 TUTORIALS [faccts.de]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. orbitals [cup.uni-muenchen.de]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Substituted Benzonitrile Compounds: A Comprehensive Technical Guide to Their Potential Biological Activities

This guide provides an in-depth exploration of the diverse biological activities of substituted benzonitrile compounds, a class of molecules that has garnered significant attention in the field of drug discovery. The unique physicochemical properties of the benzonitrile scaffold, including its role as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a privileged structure in medicinal chemistry.[1] This document will delve into the anticancer, antimicrobial, antiviral, and enzyme-inhibitory potential of these compounds, offering insights into their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activities of Substituted Benzonitriles

Benzonitrile derivatives have emerged as a promising class of compounds in oncology, targeting various hallmarks of cancer.[2] Their mechanisms of action are diverse, ranging from the disruption of cell division to the modulation of key signaling pathways and immune checkpoints.

Inhibition of Tubulin Polymerization

A primary mechanism by which certain benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[3] By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly proliferating cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A standard method to evaluate the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

-

Preparation of Reagents:

-

Purified bovine or porcine brain tubulin (>99% pure).

-

Guanosine triphosphate (GTP) solution.

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

-

Test compounds (substituted benzonitriles) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Paclitaxel or Colchicine).

-

Negative control (solvent alone).

-

-

Assay Procedure:

-

Tubulin is pre-incubated with the test compound or controls on ice.

-

The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.

-

Table 1: Anticancer Activity of Tubulin Polymerization Inhibitors

| Compound ID | Cancer Cell Line | IC50 | Reference |

| 1g2a | HCT116 (Colon) | 5.9 nM | [1] |

| 1g2a | BEL-7402 (Liver) | 7.8 nM | [1] |

Kinase Inhibition

Many signaling pathways that are dysregulated in cancer are driven by kinases. Substituted benzonitriles have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[2]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted benzonitrile compound.

Immune Checkpoint Inhibition: PD-1/PD-L1 Pathway

A novel and promising strategy in cancer immunotherapy is the blockade of immune checkpoints. Certain biphenyl-1,2,3-triazol-benzonitrile derivatives have been designed and synthesized as small-molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4] By disrupting this interaction, these compounds can reinvigorate the host's anti-tumor immune response.

Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

Caption: Workflow for an HTRF assay to screen for PD-1/PD-L1 inhibitors.

Table 2: PD-1/PD-L1 Inhibitory Activity of Benzonitrile Derivatives

| Compound ID | IC50 (µM) | Reference |

| Compound 7 | 8.52 | [4] |

| Compound 6 | 12.28 | [4] |

| Compound 8a | 14.08 | [4] |

Antimicrobial and Antifungal Activities

Substituted benzonitriles have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5] The antimicrobial efficacy is often influenced by the nature and position of the substituents on the benzene ring.[6][7]

Mechanism of Action

The proposed mechanisms of antimicrobial action for some benzonitrile derivatives involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases.[1] Structure-activity relationship (SAR) studies have indicated that the presence of halogens at the meta position can enhance antibacterial activity, while electron-donating groups may decrease it.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.

Antiviral Activity: Targeting HCV Entry

The antiviral potential of benzonitrile derivatives has been notably explored in the context of the Hepatitis C Virus (HCV).[1] Certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV entry into host cells.[1][8]

Mechanism of Action

These compounds act at an early stage of the viral life cycle by blocking the entry of the virus into hepatocytes.[9] Surface plasmon resonance (SPR) experiments have suggested that these derivatives may directly target the HCV E1 envelope glycoprotein, which is crucial for viral fusion and entry.[8][9]

Table 3: Anti-HCV Activity of Benzonitrile Derivatives

| Compound ID | EC50 | Reference |

| L0909 | 0.022 µM | [1] |

Enzyme Inhibition

The benzonitrile scaffold is a versatile template for the design of inhibitors targeting a wide range of enzymes.[10] The nitrile group can act as a key pharmacophore, participating in crucial interactions within the enzyme's active site.[11]

Xanthine Oxidase Inhibition

A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.[12]

Enzyme Kinetics: Lineweaver-Burk Plot Analysis

A Lineweaver-Burk plot can be used to determine the type of enzyme inhibition. For instance, a mixed-type inhibitor, as observed for some benzonitrile derivatives, will result in lines that intersect to the left of the y-axis but not on the x-axis.[12] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10]

Table 4: Xanthine Oxidase Inhibitory Activity

| Compound ID | IC50 (µM) | Inhibition Type | Reference |

| 1j | 8.1 | - | [12] |

| 1k | 6.7 | Mixed-type | [12] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Quinazolinone derivatives bearing a methyl-benzonitrile substituent at the N-3 position have shown potent and specific inhibition of DPP-4, an enzyme involved in glucose homeostasis and a target for the treatment of type 2 diabetes.[13]

Conclusion

Substituted benzonitrile compounds represent a rich and diverse class of molecules with a wide spectrum of biological activities. Their synthetic tractability and the ability to fine-tune their properties through substituent modifications make them highly attractive scaffolds for the development of novel therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

-

Zhang, T. J., Li, S. Y., Zhang, Y., Wu, Q. X., & Meng, F. H. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical Biology & Drug Design, 91(2), 526-533. [Link]

-

(2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

(2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Institutes of Health. [Link]

-

(2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [Link]

-

Waring, M. J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-41). Elsevier. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

-

Engel, J. C., & Gessner, C. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 26(1), 12–21. [Link]

-

Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822. [Link]

-

Simirgiotis, M. J., Quispe, C., & Areche, C. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(11), 3593. [Link]

- Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid.

-

Faria, J. V., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3328. [Link]

-

Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 817. [Link]

-

(2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

-

Liu, S., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 12(3), 397-408. [Link]

-

Martínková, L., et al. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]

-

Wiessler, M., & Schmahl, D. (1982). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. IARC scientific publications, (41), 473–478. [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. [Link]

-

Sharma, G., & Kumar, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 35. [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. [Link]

-

Uyanik, A., et al. (2010). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

Methodological & Application

Application Note: Enzymatic Reduction of 4-Acetylbenzonitrile using Ketoreductase

<

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These molecules serve as critical building blocks for a wide array of active pharmaceutical ingredients (APIs).[1][3] The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols represents one of the most efficient methods to establish the desired stereochemistry.[4] While traditional chemical methods often rely on stoichiometric chiral reagents or expensive heavy metal catalysts, biocatalysis using ketoreductases (KREDs) has emerged as a powerful, green, and sustainable alternative.[1][5] KREDs, also known as alcohol dehydrogenases, are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity, often under mild reaction conditions.[1][6]

This application note provides a detailed protocol for the enzymatic reduction of 4-acetylbenzonitrile to the chiral (S)-1-(4-cyanophenyl)ethanol, a valuable intermediate in organic synthesis.[7][8][9] We will delve into the mechanistic underpinnings of the ketoreductase-catalyzed reaction, provide a step-by-step experimental guide, and discuss methods for data analysis and troubleshooting. The protocols described herein are designed to be robust and adaptable for various research and development settings.

Biochemical Principle and Mechanism

Ketoreductases belong to the oxidoreductase class of enzymes and facilitate the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.[1][6] The stereochemical outcome of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate in a precise manner relative to the cofactor.[6]